Ethoxy ethanesulfonyl fluoride
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Overview
Description
Ethanesulfonyl fluoride is a chemical compound with the molecular formula C2H5FO2S . It’s used in a wide range of applications, including dyestuffs, functional materials, photoresist materials, lubricating oil additives, and medicinal chemistry .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Molecular Structure Analysis
The molecular formula of Ethanesulfonyl fluoride is C2H5FO2S . The average mass is 112.123 Da and the monoisotopic mass is 111.999428 Da .
Physical And Chemical Properties Analysis
Ethanesulfonyl fluoride is a liquid with a density of 1.3±0.1 g/cm3. It has a boiling point of 141.6±9.0 °C at 760 mmHg and a vapor pressure of 7.3±0.3 mmHg at 25°C .
Scientific Research Applications
Organic Synthesis
Sulfonyl fluorides, including 2-Ethoxyethane-1-sulfonyl fluoride, have found widespread applications in organic synthesis . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used extensively. They play a crucial role in the synthesis of diverse functionalized sulfonyl fluorides .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery. Their unique properties make them ideal for the development of new pharmaceuticals .
Materials Science
In materials science, sulfonyl fluorides are used due to their unique properties. They contribute to the development of new materials with improved characteristics .
Fluorosulfonylation
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is more efficient compared to traditional methods .
Dentistry
Fluoride ions, which are present in sulfonyl fluorides, are the oral hygiene active ingredient and best choice for control caries, prevent decay, crumbling of the bone tooth . This review described fluoride release and re-release ability with application of dental materials .
Future Directions
Mechanism of Action
Target of Action
2-Ethoxyethane-1-sulfonyl fluoride, also known as Ethoxy ethanesulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They resist hydrolysis under physiological conditions, which makes them attractive for various applications .
Biochemical Pathways
Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions, leading to new activation methods .
Pharmacokinetics
The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Fluoride forms HF in water, which diffuses across cell membranes far more easily than fluoride ion .
Result of Action
Sulfonyl fluorides are known for their resistance to hydrolysis and oxidation . They have been reported to have bactericidal effects .
Action Environment
It is known that sulfonyl fluorides, including 2-ethoxyethane-1-sulfonyl fluoride, are resistant to hydrolysis even when heated in water at 150°c in a sealed tube .
properties
IUPAC Name |
2-ethoxyethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVZXQVRRWKFIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethane-1-sulfonyl fluoride |
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